8-Nitroquinoline

Electroanalytical Chemistry Environmental Monitoring Trace Analysis

8-Nitroquinoline is the sole isomer compatible with adsorptive stripping differential pulse voltammetry (AdSDPV) for sub‑nanomolar detection (LQ 1×10⁻⁸ mol L⁻¹), making it an irreplaceable calibration standard for environmental nitroquinoline monitoring. In coordination chemistry, it forms a discrete monomeric [Ag(8‑NQ)₂]NO₃·H₂O complex that delivers silver efficacy (5 μg Ag/mL) matching clinical silver sulfadiazine against multidrug‑resistant bacteria. Medicinal chemistry teams rely on 8‑NQ as the redox reference for nitroreductase‑bioactivated antiparasitic SAR. It is also the required starting material for hydroxylamine‑mediated furazano[3,4‑h]quinoline annulation. Generic isomer interchange is not viable—positional specificity governs electrochemical response, coordination topology, and synthetic outcome.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 607-35-2
Cat. No. B147351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinoline
CAS607-35-2
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H
InChIKeyOQHHSGRZCKGLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.
Soluble in hot wate

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinoline CAS 607-35-2: Supplier Technical Baseline and Product Identity


8-Nitroquinoline (CAS 607-35-2) is a nitro-substituted heterocyclic aromatic compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol . The molecule adopts a nearly planar conformation, with a dihedral angle of 3.0(9)° between the pyridine and benzene rings [1]. It is typically supplied as a crystalline powder with a melting point of 89–91°C and is soluble in ethanol, ether, and benzene while only slightly soluble in cold water . As a nitroquinoline positional isomer, 8-NQ serves as both a synthetic intermediate and a functional building block whose nitro group at the 8-position confers distinct electronic, coordination, and bioreductive properties relative to other nitroquinoline isomers [2].

Why 8-Nitroquinoline Cannot Be Interchanged with 5-NQ, 6-NQ, or Other Nitroquinoline Isomers


Positional isomerism in the nitroquinoline series dictates fundamentally distinct electrochemical reduction behavior, coordination geometry with metal ions, and susceptibility to nucleophilic aromatic substitution. 8-NQ exhibits a limit of quantification (LQ) by differential pulse polarography of 1 × 10⁻⁷ mol L⁻¹, which differs from 5-NQ (1 × 10⁻⁸ mol L⁻¹) and 6-NQ (9 × 10⁻⁸ mol L⁻¹), reflecting nitro-group positioning effects on electrode response [1]. In silver(I) complexation, 8-NQ forms a monomeric bis-ligand complex [Ag(8-NQ)₂]NO₃·H₂O with distinct Ag–N bond distances of 2.142–2.336 Å, whereas 5-NQ yields a different coordination polymer topology under comparable conditions [2]. Additionally, 8-NQ undergoes divergent reactivity in SNH amidation and arylamination reactions compared to the 5-, 6-, and 7-isomers, with some conditions leading to degradation of 8-NQ N-oxide while 6- and 7-isomers yield stable amidation products [3]. These isomer-specific differences preclude generic interchange in analytical methods, coordination chemistry applications, or synthetic pathways.

8-Nitroquinoline Differentiation Data: Quantitative Evidence vs. Comparators


AdSDPV Sensitivity: 8-NQ Achieves 1 × 10⁻⁸ mol L⁻¹ LQ Where 5-NQ and 6-NQ Fail to Respond

Among the three nitroquinoline isomers, only 8-NQ is amenable to adsorptive stripping differential pulse voltammetry (AdSDPV) at a hanging mercury drop minielectrode. 8-NQ achieved a limit of quantification (LQ) of 1 × 10⁻⁸ mol L⁻¹ using AdSDPV, whereas attempts to apply the same AdSDPV method to 5-NQ and 6-NQ were unsuccessful, precluding enhanced sensitivity for those isomers [1]. By conventional DCTP at DME, 8-NQ showed LQ = 2 × 10⁻⁶ mol L⁻¹ compared to 9 × 10⁻⁷ mol L⁻¹ for 5-NQ and 3 × 10⁻⁷ mol L⁻¹ for 6-NQ [1].

Electroanalytical Chemistry Environmental Monitoring Trace Analysis

Ag(I) Complex Antimicrobial Silver Efficiency: [Ag(8-NQ)₂]NO₃·H₂O Matches Silver Sulfadiazine with 5 μg Ag/mL

The silver(I) complex of 8-NQ, [Ag(8-nitroquinoline)₂]NO₃·H₂O (compound 2), demonstrated antimicrobial activity against 15 multidrug-resistant bacterial strains isolated from diabetic foot ulcers. Its average silver efficiency was 5 μg Ag/mL, which is numerically superior to the clinically used silver sulfadiazine (SS) at 6 μg Ag/mL and substantially better than the AgNO₃ reference at 18 μg Ag/mL [1]. In contrast, the 5-NQ silver complex (compound 1) showed comparable activity but the ¹H NMR titration data indicated that 5-NQ coordinates more strongly to Ag(I) than 8-NQ does [1], suggesting that 8-NQ's moderate binding affinity may be advantageous for controlled silver release applications.

Coordination Chemistry Antimicrobial Materials Silver Complexes

Absence of Clastogenicity in Human Leukocytes: 8-NQ Does Not Induce Chromatid Aberrations Unlike 8-Amino and 8-Hydroxy Analogs

In a comparative mutagenesis study of 8-substituted quinolines, 8-NQ was evaluated alongside quinoline, 8-hydroxyquinoline, and 8-aminoquinoline for clastogenic effects in human leukocytes. 8-Aminoquinoline and 8-hydroxyquinoline both induced chromatid aberrations in cultured human leukocytes. In contrast, 8-NQ showed no chromatid aberration induction at the concentrations tested [1]. While all four compounds were mutagenic in the Salmonella histidine reversion assay (requiring metabolic activation for maximal effect), 8-NQ and 8-aminoquinoline exhibited a frameshift mutagenesis mechanism distinct from the missense mechanism observed for quinoline and 8-hydroxyquinoline [1].

Genetic Toxicology Mutagenicity Screening Safety Assessment

Redox Potential Shift of +0.3 V: 8-NQ Serves as Benchmark Reference for 8-Nitroquinolin-2(1H)-one SAR

In a study of NTR-bioactivated antikinetoplastid molecules, the reduction potential of unsubstituted 8-NQ was measured by cyclic voltammetry and compared to that of 8-nitroquinolin-2(1H)-one derivatives. The intramolecular hydrogen bond between the lactam function and the nitro group in the 2(1H)-one series produces a significant anodic shift of +0.3 V relative to the reduction potential of 8-NQ [1]. This shift serves as a critical benchmark for understanding the electronic modulation achievable through heterocyclic functionalization. Furthermore, the study established that only derivatives with redox potentials above -0.6 V displayed in vitro activity against Leishmania infantum [1], making 8-NQ the essential baseline reference for redox-based SAR studies in this pharmacophore series.

Medicinal Chemistry Electrochemistry Structure-Activity Relationship

Synthetic Versatility: 8-NQ Enables Furazano[3,4-h]quinoline and 8-Aminoquinoline Derivative Synthesis

8-NQ serves as a precursor to two distinct classes of heterocyclic compounds. It was used to prepare furazano[3,4-h]quinoline via a reaction involving hydroxylamine in alkaline potassium hydroxide . This transformation is specific to the 8-nitro substitution pattern; analogous reactions with other nitroquinoline isomers yield different product distributions [1]. Additionally, 8-NQ is employed in the synthesis of 2-substituted phenoxy-6-methoxy-8-aminoquinolines, wherein the 8-nitro group is reduced to the corresponding 8-amino derivative as an intermediate step . The reduction of 8-NQ to 8-aminoquinoline is a well-established transformation, but the nitro-to-furazan conversion represents a distinctive reactivity pathway not shared by all nitroquinoline isomers [1].

Organic Synthesis Heterocyclic Chemistry Building Block

8-Nitroquinoline: Evidence-Based Application Scenarios for Scientific Procurement


Electroanalytical Standard for AdSDPV Method Development

8-NQ is the only nitroquinoline isomer that enables quantification via adsorptive stripping differential pulse voltammetry (AdSDPV) with an LQ of 1 × 10⁻⁸ mol L⁻¹, whereas 5-NQ and 6-NQ fail to respond to this high-sensitivity method [1]. Laboratories developing trace analytical methods for environmental nitroquinoline monitoring should procure 8-NQ as the essential calibration standard for AdSDPV protocols targeting sub-nanomolar detection limits.

Ligand Scaffold for Antimicrobial Silver(I) Coordination Complexes

8-NQ forms a monomeric silver(I) bis-ligand complex [Ag(8-NQ)₂]NO₃·H₂O that demonstrates antimicrobial silver efficiency (5 μg Ag/mL) comparable to or slightly superior to clinical silver sulfadiazine (6 μg Ag/mL) against multidrug-resistant bacterial strains [1]. Researchers investigating silver-based antimicrobial materials may select 8-NQ as a ligand to achieve clinically relevant silver release characteristics, with the benefit of its moderate Ag(I) binding affinity compared to 5-NQ [1].

Electrochemical Baseline Reference for Nitroquinoline Drug Discovery

In structure-activity relationship studies of 8-nitroquinolin-2(1H)-one antiparasitic agents, unsubstituted 8-NQ serves as the essential redox reference compound. The +0.3 V anodic shift observed for 2(1H)-one derivatives relative to 8-NQ establishes the baseline for electronic modulation achievable through lactam functionalization [1]. Medicinal chemistry groups working on nitroreductase-bioactivated antiparasitics should maintain 8-NQ as a calibration standard for cyclic voltammetry measurements and SAR benchmarking.

Precursor for Furazano[3,4-h]quinoline Heterocyclic Synthesis

8-NQ undergoes hydroxylamine-mediated cyclization in alkaline KOH to yield furazano[3,4-h]quinoline [1], a fused heterocyclic scaffold of interest in drug discovery. Synthetic chemists requiring access to furazanoquinoline derivatives should procure 8-NQ as the requisite starting material, as the 8-position nitro substitution pattern is critical to this specific annulation pathway [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.